![molecular formula C15H14O3 B179648 Methyl (biphenyl-4-yloxy)acetate CAS No. 54334-73-5](/img/structure/B179648.png)
Methyl (biphenyl-4-yloxy)acetate
Overview
Description
Methyl (biphenyl-4-yloxy)acetate: is an organic compound with the molecular formula C15H14O3 . It is an ester formed from the reaction of biphenyl-4-ol and methyl acetate. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing methyl (biphenyl-4-yloxy)acetate involves the esterification of biphenyl-4-ol with methyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where biphenyl-4-boronic acid is reacted with methyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (biphenyl-4-yloxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Lithium aluminum hydride is a common reducing agent for this purpose.
Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or thiols, to form amides or thioesters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: Biphenyl-4-methanol or biphenyl-4-aldehyde.
Substitution: Biphenyl-4-amide or biphenyl-4-thioester.
Scientific Research Applications
Organic Synthesis
Methyl (biphenyl-4-yloxy)acetate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in the development of pharmaceuticals and agrochemicals. The compound can undergo oxidation to form biphenyl-4-carboxylic acid or reduction to yield biphenyl-4-aldehyde or alcohols, thus facilitating the creation of diverse chemical entities.
Biological Research
In biological studies, this compound has been utilized to investigate enzyme-catalyzed reactions, particularly ester hydrolysis. It acts as a substrate for esterases and lipases, providing insights into enzyme mechanisms and kinetics. This application is critical for understanding metabolic pathways involving ester compounds.
Medicinal Chemistry
The compound is also explored for its potential therapeutic properties. Research indicates that this compound can serve as a prodrug; the ester linkage is hydrolyzed in vivo to release active pharmaceutical agents. This characteristic enhances its utility in drug design and development .
Industrial Applications
This compound finds applications in various industrial sectors:
- Plasticizers : It is used as a plasticizer due to its ability to enhance the flexibility and workability of polymer materials.
- Solvents : The compound serves as a solvent in chemical processes, aiding in the dissolution of various substances.
- Fragrances and Flavorings : Its pleasant aroma makes it suitable for use in perfumes and flavoring agents.
Case Study 1: Pharmacokinetic Evaluation
In an in vivo study assessing the pharmacokinetics of this compound, researchers administered the compound to rats with induced inflammation. The results demonstrated significant anti-inflammatory effects, including reduced edema and favorable pharmacokinetic parameters such as high oral bioavailability and effective brain penetration.
Case Study 2: Structure-Activity Relationship Analysis
A detailed structure-activity relationship analysis was conducted to evaluate how modifications to the biphenyl backbone affect biological activity. The study revealed that specific substituents on the biphenyl ring could enhance anti-inflammatory potency while maintaining low toxicity profiles. This research underscores the importance of structural variations in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of methyl (biphenyl-4-yloxy)acetate involves its hydrolysis by esterases to produce biphenyl-4-ol and acetic acid. The biphenyl-4-ol can further undergo metabolic transformations, including oxidation and conjugation reactions. The molecular targets and pathways involved in these processes are primarily related to the enzymes that catalyze ester hydrolysis and subsequent metabolic reactions.
Comparison with Similar Compounds
Ethyl (biphenyl-4-yloxy)acetate: Similar in structure but with an ethyl group instead of a methyl group. It exhibits similar chemical properties and applications.
Methyl (biphenyl-4-yloxy)propionate: Contains a propionate group instead of an acetate group. It has different reactivity and is used in different synthetic applications.
Methyl (biphenyl-4-yloxy)butyrate: Contains a butyrate group, leading to variations in its physical and chemical properties.
Uniqueness: Methyl (biphenyl-4-yloxy)acetate is unique due to its specific ester linkage, which imparts distinct reactivity and stability. Its applications in organic synthesis, biological research, and industrial processes make it a versatile compound with broad utility.
Biological Activity
Methyl (biphenyl-4-yloxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings, including structure-activity relationships, pharmacological effects, and case studies.
Chemical Structure and Properties
This compound is characterized by the biphenyl structure with an ether linkage and an acetate functional group. The general formula can be represented as:
This compound is part of a broader class of biphenyl derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory and anticancer properties.
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study evaluated several biphenyl derivatives for their anti-inflammatory effects using the carrageenan-induced rat paw edema test. This compound showed an inflammation inhibition rate of approximately 81.81%, which was comparable to the reference drug's efficacy (79.54%) .
Table 1: Anti-inflammatory Activity Comparison
Compound | Inhibition Rate (%) |
---|---|
This compound | 81.81 |
Reference Drug | 79.54 |
2. Anticancer Activity
In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. A series of derivatives were tested against gastric cancer cell lines, revealing that certain modifications to the biphenyl structure enhanced potency against SGC-7901 cells. Notably, some derivatives exhibited significant telomerase inhibitory activity, indicating potential for further development as anticancer agents .
Table 2: Anticancer Activity of Derivatives
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound 6o | 2.3 ± 0.07 | SGC-7901 |
Positive Control | - | Ethidium Bromide |
The mechanism by which this compound exerts its biological effects is likely multifaceted, involving modulation of inflammatory pathways and potential interaction with cellular signaling mechanisms related to cancer proliferation. The presence of the biphenyl moiety is crucial for its bioactivity, as this structure has been linked to various receptor interactions.
Case Study 1: In Vivo Evaluation
In a notable study, this compound was administered in vivo to assess its pharmacokinetic properties and therapeutic potential in a rat model of inflammation. The results indicated that this compound not only reduced edema but also demonstrated favorable pharmacokinetic parameters such as high oral bioavailability and brain penetration .
Case Study 2: Structure-Activity Relationship Analysis
A detailed structure-activity relationship analysis highlighted that modifications to the biphenyl backbone significantly influenced the biological activity of this compound derivatives. For example, substituents at specific positions on the biphenyl ring were found to enhance anti-inflammatory potency while maintaining low toxicity profiles .
Properties
IUPAC Name |
methyl 2-(4-phenylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMVTGFZGFVODZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383129 | |
Record name | methyl (biphenyl-4-yloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54334-73-5 | |
Record name | methyl (biphenyl-4-yloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.